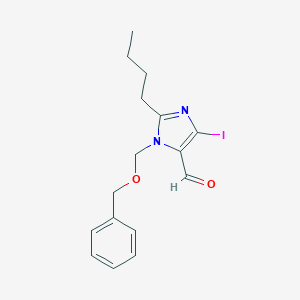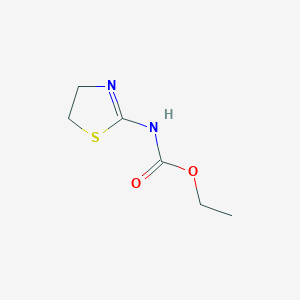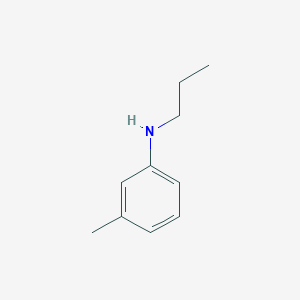
N-Propyl-m-toluidine
Übersicht
Beschreibung
N-Propyl-m-toluidine, also known as Propyl-m-tolylamine, is a chemical compound with the linear formula CH3C6H4NHC3H7 . It has a molecular weight of 149.23 .
Molecular Structure Analysis
The molecular structure of N-Propyl-m-toluidine consists of a benzene ring (C6H4) with a methyl group (CH3) and an N-propyl group (NHC3H7) attached . The exact structure can be represented by the SMILES string: CCCNc1cccc©c1 .
Physical And Chemical Properties Analysis
N-Propyl-m-toluidine has a refractive index of 1.538 (n20/D), a boiling point of 235 °C, and a density of 0.914 g/mL at 25 °C .
Wissenschaftliche Forschungsanwendungen
- Summary of Application : N-Propyl-m-toluidine is used as a co-initiator in the polymerization of methacrylate bone cement .
- Methods of Application : Bone cements are synthesized by mixing a powder phase composed of two commercially available methacrylate copolymers and a liquid phase containing 2-hydroxyethyl methacrylate (HEMA), methyl methacrylate (MMA), and triethylene glycol dimethacrylate (D3). As an initiating system, the benzoyl peroxide (BPO) as an oxidant (initiator) in combination with a reducing agent (co-initiator), N,N-dimethylaniline (DMA), is used .
- Results : The increase in polymerization rate was due to the increase in the amount of BPO. In addition, the curing time was shortened, as well as the time needed to achieve the maximum polymerization rate. The final conversion of the double bonds in the studied compositions was in the range 74–100%, and the highest value of this parameter was obtained by the system with 0.3 wt.% of BPO .
Polymerization of Methacrylate Bone Cement
- Summary of Application : N-Propyl-m-toluidine is used in the synthesis of a novel ether aided superconcentrated ionic liquid electrolyte .
- Methods of Application : The electrolyte is a combination of ionic liquid, N-propyl-N-methylpyrrolidinium bis (fluorosulfonyl)imide (C3mpyrFSI) and ether solvent, 1,2 dimethoxy ethane (DME) with 3.2 mol kg−1 LiFSI salt .
- Results : This combination offers an alternative ion-transport mechanism .
- Summary of Application : N-Propyl-m-toluidine is used in the development of a non-contact, non-invasive device for oral cancer detection .
- Methods of Application : The interaction of Toluidine Blue (TB), a well-known staining agent for the diagnosis of oral cancer, with various biological macromolecules (protein and DNA) at different pH is studied .
- Results : The study confirms that TB interacts significantly with DNA at physiological pH value (7.4), which strengthens the understanding of the Toluidine Blue staining of cancer cells . A prototype named “Oral-O-Scope” for the detection of Oral cancer has been developed .
Synthesis of Ionic Liquid Electrolyte
Oral Cancer Detection
- Summary of Application : N-Propyl-m-toluidine is used in the synthesis of N-Propyl-N-methylpyrrolidinium bis (fluorosulfonyl)imide (C3mpyrFSI), a type of ionic liquid .
- Results : The outcomes would also depend on the specific chemical being synthesized. However, the use of N-Propyl-m-toluidine as an intermediate suggests that it plays a crucial role in these synthesis processes .
- Summary of Application : N-Propyl-m-toluidine is used in the production of rubber chemicals and antioxidants .
- Results : The outcomes would also depend on the specific chemical being synthesized. However, the use of N-Propyl-m-toluidine as an intermediate suggests that it plays a crucial role in these synthesis processes .
Synthesis of N-Propyl-N-methylpyrrolidinium bis (fluorosulfonyl)imide (C3mpyrFSI)
Production of Rubber Chemicals and Antioxidants
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methyl-N-propylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-7-11-10-6-4-5-9(2)8-10/h4-6,8,11H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNVPXVTJRNCEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400683 | |
| Record name | N-Propyl-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Propyl-m-toluidine | |
CAS RN |
142031-46-7 | |
| Record name | N-Propyl-m-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Propyl-m-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-(-)-1-[(S)-2-Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine, 97+%](/img/structure/B116228.png)
![(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B116230.png)
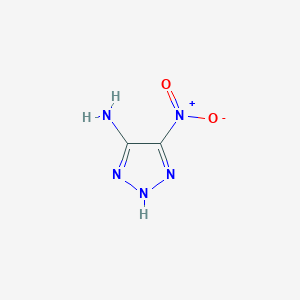

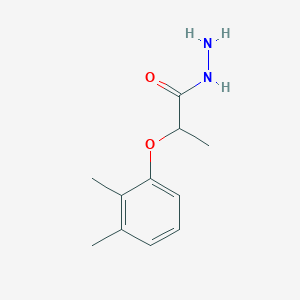
![(2S)-2-[(2-Cyanoacetyl)amino]propanoic acid](/img/structure/B116240.png)
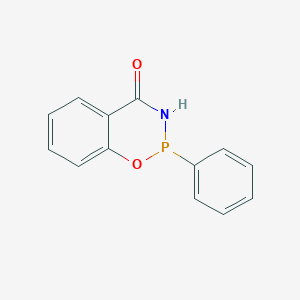
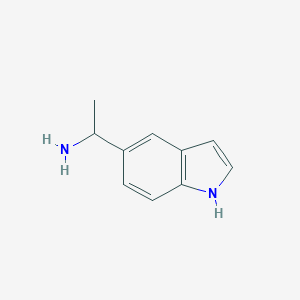
![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)
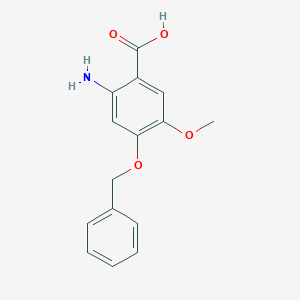
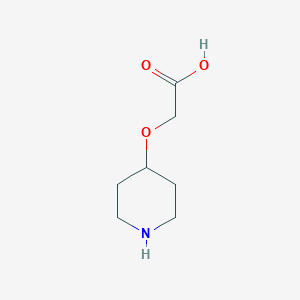
![Cyclopenta[b]pyrrole-6-carbonitrile, octahydro-2-oxo-, [3aS-(3aalpha,6alpha,6aalpha)]-(9CI)](/img/structure/B116250.png)
